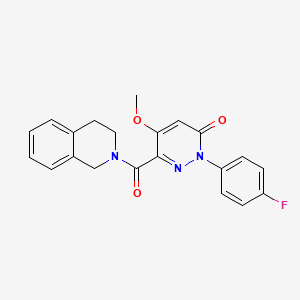

2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one

Descripción

This compound belongs to the dihydropyridazinone family, characterized by a six-membered pyridazinone core with two adjacent nitrogen atoms. Its structure includes a 4-fluorophenyl group at position 2, a methoxy group at position 5, and a 1,2,3,4-tetrahydroisoquinoline-carbonyl moiety at position 4. The methoxy group at position 5 could modulate electronic effects and metabolic stability compared to other substituents like ethoxy or nitro groups seen in analogs .

Propiedades

IUPAC Name |

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-28-18-12-19(26)25(17-8-6-16(22)7-9-17)23-20(18)21(27)24-11-10-14-4-2-3-5-15(14)13-24/h2-9,12H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVZBASGSRQOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:

Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate compounds to form the pyridazinone ring, which can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the nucleophilic aromatic substitution, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, which can further undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of hydroxyl and carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for targeting neurological disorders due to its tetrahydroisoquinoline moiety.

Biological Research: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Chemical Biology: It can be used as a probe to study the mechanisms of various biochemical pathways.

Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The exact mechanism of action of 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter receptors, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Substituent Variations

The dihydropyridazinone core is shared among multiple analogs, but substituent variations lead to distinct physicochemical and biological properties:

Key Observations :

- Fluorinated vs. Non-Fluorinated Aromatic Groups: The 4-fluorophenyl group in the target compound and may improve metabolic stability compared to the phenyl group in or nitrophenyl in , as fluorine reduces oxidative metabolism .

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with the nitro (electron-withdrawing) group in , which could alter electronic distribution and reactivity.

Actividad Biológica

The compound 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridazines , characterized by a unique combination of fluorophenyl , methoxy , and tetrahydroisoquinoline moieties. Its molecular formula is , with a molecular weight of approximately 363.41 g/mol.

The biological activity of this compound has been attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that similar compounds can inhibit phosphodiesterases (PDEs), which play a crucial role in regulating cyclic nucleotide levels in cells .

- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, potentially making them useful in combating oxidative stress-related diseases .

- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific compound under discussion may share these properties due to its structural similarities .

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | PDE Inhibition | |

| Antioxidant Activity | Higher than Vitamin C | |

| Anticancer Activity | Cytotoxicity against A549 and MCF7 cell lines |

Case Studies and Research Findings

- Anticancer Studies : In a study examining various tetrahydroisoquinoline derivatives, compounds similar to 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one demonstrated significant cytotoxic effects against lung (A549) and breast (MCF7) cancer cell lines. The most potent derivative exhibited an IC50 value of 0.155 µM against A549 cells .

- Mechanistic Insights : The compound’s mechanism was further elucidated through flow cytometry and Annexin V-FITC assays, revealing that it induces cell cycle arrest and promotes apoptosis in cancer cells. Specifically, the compound caused a significant increase in apoptotic markers in treated cells compared to controls .

- Pharmacological Potential : The inhibition of PDEs by similar compounds suggests a potential therapeutic application in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These findings align with the broader pharmacological profile observed in PDE inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.